1-bromo-2-(difluoromethyl)-4,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, two fluorine atoms, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-(difluoromethyl)-4,5-dimethoxybenzene typically involves the bromination of 2-(difluoromethyl)-4,5-dimethoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-(difluoromethyl)-4,5-dimethoxyaniline or 2-(difluoromethyl)-4,5-dimethoxythiophenol.
Oxidation: Formation of 2-(difluoromethyl)-4,5-dimethoxybenzaldehyde or 2-(difluoromethyl)-4,5-dimethoxybenzoic acid.
Reduction: Formation of 1-methyl-2-(difluoromethyl)-4,5-dimethoxybenzene.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new drugs.
Medicine: Explored for its potential use in medicinal chemistry for the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-bromo-2-(difluoromethyl)-4,5-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the methoxy groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the methoxy groups, which can affect its reactivity and applications.
1-Bromo-4,5-dimethoxybenzene:
2-Bromo-1-(difluoromethyl)-4,5-dimethoxybenzene: A positional isomer with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine, difluoromethyl, and methoxy groups, which confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1780570-33-3 |
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Molecular Formula |
C9H9BrF2O2 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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